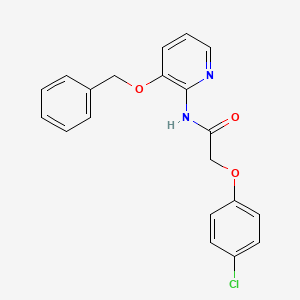

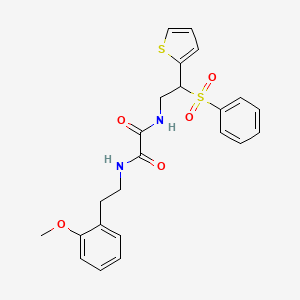

5-bromo-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound might involve the use of α-Bromoisobutyryl bromide, an important reagent in the synthesis of amides, macrocyclic amides, ketenes, and alkynic ketones . It has been used as an atom transfer radical polymerization (ATRP) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide .科学的研究の応用

Neurodegenerative Disease Research

The tetrahydroisoquinoline scaffold present in this compound is of significant interest in the development of treatments for neurodegenerative diseases. These compounds have shown potential in modulating brain chemistry, particularly in the context of Parkinson’s disease and Alzheimer’s disease, where they can influence dopaminergic and cholinergic systems respectively .

Antimicrobial Agents

Compounds with the tetrahydroisoquinoline moiety have been synthesized and evaluated for their antibacterial properties. They have shown effectiveness against pathogenic bacterial strains, which could lead to the development of new antibiotics, especially in an era of increasing antibiotic resistance .

α-Glucosidase Inhibitors

The compound has been studied for its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This is particularly relevant for the treatment of type-2 diabetes, as inhibition of this enzyme can lead to decreased blood glucose levels. Molecular docking studies suggest that modifications of this compound could enhance its activity and specificity .

作用機序

Target of Action

It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that α-bromoisobutyryl bromide, a compound with a similar structure, has been used as an atom transfer radical polymerization (atrp) initiator for functionalization of hydroxyl groups present on the surface of graphene oxide . It also forms an N-protected halodienamide, which provided four- and five-membered lactams in the presence of copper (I) and a tertiary amine .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound’s solubility in common organic solvents suggests that it may have good bioavailability

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity with water and alcohol suggests that its stability and efficacy may be affected by the presence of these substances in the environment

特性

IUPAC Name |

5-bromo-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-8-7-12-3-4-14(9-13(12)10-21)20-17(22)15-5-6-16(19)24-15/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFLGFRVAVXLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)

![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine](/img/structure/B2781627.png)

![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)

![1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2781631.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)

![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)

![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)